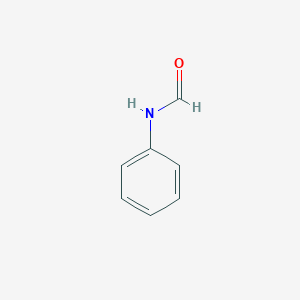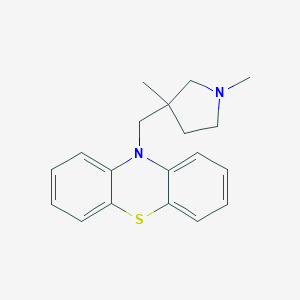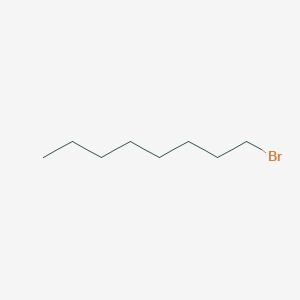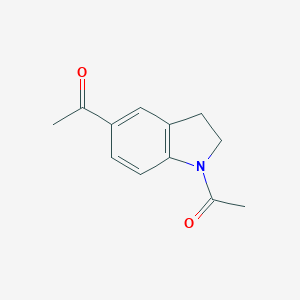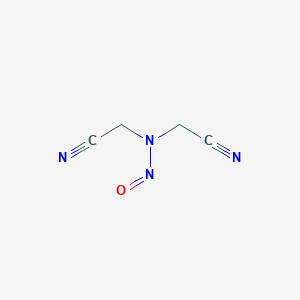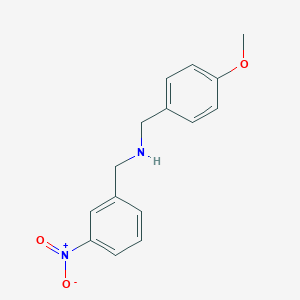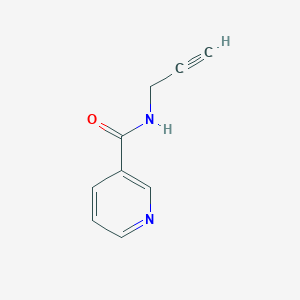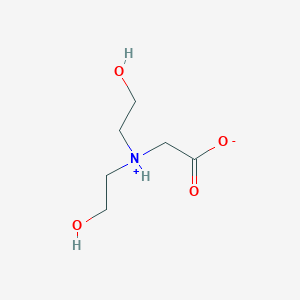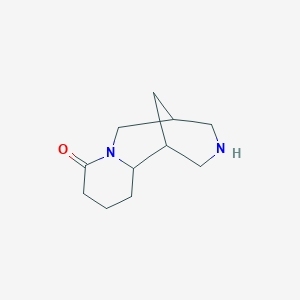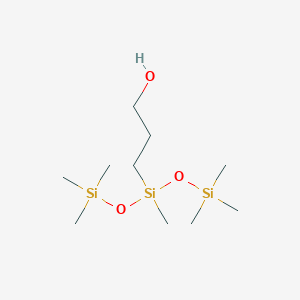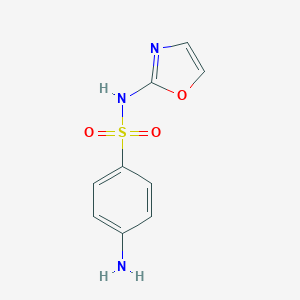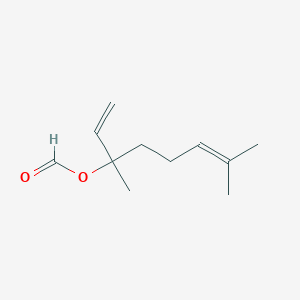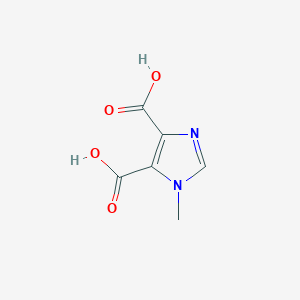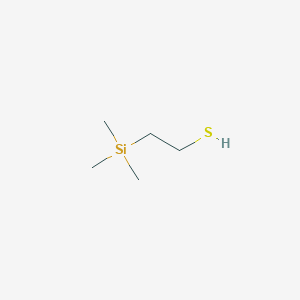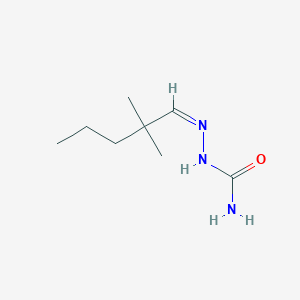
2,2-Dimethylvaleraldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylvaleraldehyde semicarbazone (DMVSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMVSC is a semicarbazone derivative of 2,2-dimethylvaleraldehyde, which is a branched-chain aldehyde that can be synthesized from 2-methylbutanal. DMVSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
作用機序
The mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of enzymes involved in various biochemical pathways. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
2,2-Dimethylvaleraldehyde semicarbazone has been shown to exhibit a range of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antitumor activity in vitro and in vivo, as well as the ability to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2,2-Dimethylvaleraldehyde semicarbazone is its relatively low toxicity, which makes it a promising compound for use in various research applications. However, 2,2-Dimethylvaleraldehyde semicarbazone can be difficult to synthesize and purify, which may limit its widespread use in certain research areas.
将来の方向性
There are several potential future directions for research on 2,2-Dimethylvaleraldehyde semicarbazone. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic effects of 2,2-Dimethylvaleraldehyde semicarbazone in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone and to identify potential molecular targets for its therapeutic effects.
合成法
2,2-Dimethylvaleraldehyde semicarbazone can be synthesized through the reaction of 2,2-dimethylvaleraldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the semicarbazone derivative. The resulting product can be purified through recrystallization from ethanol.
科学的研究の応用
2,2-Dimethylvaleraldehyde semicarbazone has been used in a variety of scientific research applications, including as a reagent in the determination of aldehydes and ketones in biological samples. 2,2-Dimethylvaleraldehyde semicarbazone has also been used as a chelating agent for the determination of metal ions in environmental samples. Additionally, 2,2-Dimethylvaleraldehyde semicarbazone has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
特性
CAS番号 |
16519-71-4 |
|---|---|
製品名 |
2,2-Dimethylvaleraldehyde semicarbazone |
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC名 |
[(Z)-2,2-dimethylpentylideneamino]urea |
InChI |
InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |
InChIキー |
HOWLUCHINSUHTQ-POHAHGRESA-N |
異性体SMILES |
CCCC(C)(C)/C=N\NC(=O)N |
SMILES |
CCCC(C)(C)C=NNC(=O)N |
正規SMILES |
CCCC(C)(C)C=NNC(=O)N |
同義語 |
2,2-Dimethylvaleraldehyde semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



